2-Phenylspiro[3.3]heptane-2-carbonitrile
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Overview
Description
2-Phenylspiro[33]heptane-2-carbonitrile is a chemical compound characterized by a spirocyclic structure, where a phenyl group is attached to a spiro[33]heptane ring system with a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylspiro[3.3]heptane-2-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the nitrile group. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted cyclohexanone, under basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Phenylspiro[3.3]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenyl group or the nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenylspiro[3.3]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Phenylspiro[3.3]heptane-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity. The spirocyclic structure may also contribute to its unique pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylspiro[3.3]heptane-2-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid group instead of a nitrile group.
2-Phenylspiro[3.3]heptane-2-methanol: Contains a hydroxyl group at the 2-position instead of a nitrile group.
Uniqueness
2-Phenylspiro[3.3]heptane-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activities. The spirocyclic structure also contributes to its stability and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-phenylspiro[3.3]heptane-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-11-14(12-5-2-1-3-6-12)9-13(10-14)7-4-8-13/h1-3,5-6H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVLJWVRCRNCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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